molecular formula C20H23ClN2O4S B11234728 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11234728
M. Wt: 422.9 g/mol
InChI Key: UYFOHHILPJFHBE-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group, a chlorobenzyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through nucleophilic substitution reactions.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide: This compound shares a similar structure but differs in the substituents attached to the piperidine ring.

    Indole 2 and 3-carboxamides: These compounds have a different core structure but share the carboxamide functional group, leading to similar chemical properties.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-11-5-4-10-18(19)22-20(24)15-8-6-12-23(13-15)28(25,26)14-16-7-2-3-9-17(16)21/h2-5,7,9-11,15H,6,8,12-14H2,1H3,(H,22,24)

InChI Key

UYFOHHILPJFHBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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